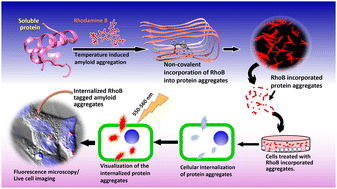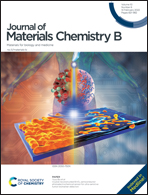A robust yet simple method to generate fluorescent amyloid nanofibers†
Journal of Materials Chemistry B Pub Date: 2023-08-01 DOI: 10.1039/D3TB01203D
Abstract
Covalent tagging of fluorophores is central to the mechanistic understanding of important biological processes including protein–protein interaction and protein aggregation. Hence, studies on fluorophore-tagged peptides help in elucidating the molecular mechanism of amyloidogenesis, its cellular internalization, and crosstalk potential. Despite the many advantages the covalently tagged proteins offer, difficulties such as expensive and tedious synthesis and purification protocols have become a matter of concern. Importantly, covalently tagged fluorophores could introduce structural constraints, which may influence the conformation of the monomeric and aggregated forms of proteins. Here, we describe a robust-yet-simple method to make fluorescent-amyloid nanofibers through a coassembly-reaction route that does not alter the aggregation kinetics and the characteristic β-sheet-conformers of resultant nanofibers. Fluorescent amyloid nanofibers derived from insulin, lysozyme, Aβ1–42, and metabolites were successfully fabricated in our study. Importantly, the incorporated fluorophores exhibited remarkable stability, remaining intact without leaching even after undergoing serial dilutions and prolonged storage periods. This method enables monitoring of cellular internalization of the fluorescent-amyloid-nanofibers and the detection of FRET-signals during interfibrillar interactions. This simple and affordable protocol may significantly help amyloid researchers working on both in vitro and animal models.

Recommended Literature
- [1] Computer simulation study of the materials properties of intercalated and exfoliated poly(ethylene)glycol clay nanocomposites†
- [2] CO2 reutilization for methane production via a catalytic process promoted by hydrides†
- [3] Photooxidation of Co-thiolato complexes in protic and aprotic solvents†
- [4] Interlayer excitons in bilayer MoS2 under uniaxial tensile strain†
- [5] Spin probe method of electron paramagnetic resonance spectroscopy – a qualitative test for measuring the evolution of dry eye syndrome under treatment†
- [6] A series of anionic host coordination polymers based on azoxybenzene carboxylate: structures, luminescence and magnetic properties†
- [7] Facile preparation of Pd/organoclay catalysts with high performance in solvent-free aerobic selective oxidation of benzyl alcohol†
- [8] Using graphenenanosheets as a conductive additive to enhance the rate performance of spinel LiMn2O4 cathode material†
- [9] Quick photo-Fenton degradation of phenolic compounds by Cu/Al2O3–MCM-41 under visible light irradiation: small particle size, stabilization of copper, easy reducibility of Cu and visible light active material
- [10] Twin effects of induction and stabilization of the SmA* phase by Cu(ii) using 4,4′-disubstituted salicylideneimine containing [1,2,3]-triazole and cholesterol arms†










